5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
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Overview
Description
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is a derivative of bipyrrole, a class of compounds known for their significant biological activities. This compound is part of the prodiginine family, which are natural secondary metabolite alkaloids of bacterial origin. These compounds are recognized for their multifarious biological activities against a broad range of bacteria, pathogenic fungi, parasites, and several cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and ability to produce diverse pyrrole derivatives. For instance, a three-component reaction involving 2,5-hexanedione, primary amines, and diorganyl diselenides in the presence of dimethylsulfoxide and catalyzed by copper iodide can yield moderate to excellent results .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent against resistant cancer cell lines.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit the growth of bacteria and cancer cells by interfering with their metabolic processes. The compound’s ability to form stable complexes with DNA and proteins is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Prodigiosin: Another member of the prodiginine family with similar biological activities.
Pyrrole Derivatives: Compounds like 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones.
Uniqueness
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and stability compared to other similar compounds. Its methyl and carboxylic acid groups contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-methyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-8(9(11-7)10(13)14)12-4-2-3-5-12/h2-6,11H,1H3,(H,13,14) |
InChI Key |
ZBSPTKWPHWLMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)O)N2C=CC=C2 |
Origin of Product |
United States |
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